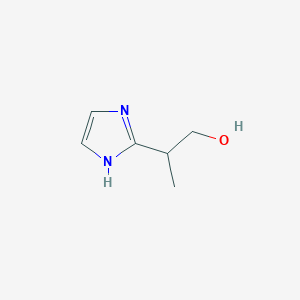

2-(1H-imidazol-2-yl)propan-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(1H-imidazol-2-yl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-5(4-9)6-7-2-3-8-6/h2-3,5,9H,4H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRQKWQBYKJQGJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C1=NC=CN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for 2 1h Imidazol 2 Yl Propan 1 Ol and Its Analogs

Strategic Approaches to Imidazole (B134444) Ring Construction and Propanol (B110389) Chain Elaboration

The construction of the 2-(1H-imidazol-2-yl)propan-1-ol framework involves the formation of the heterocyclic imidazole ring and the attachment of the 2-hydroxypropyl group at the C2 position. Synthetic chemists have developed a variety of methods that build the imidazole ring from acyclic precursors or functionalize a pre-formed imidazole ring.

Alkylation and substitution reactions on the imidazole core are fundamental strategies for introducing the desired propanol chain. While N-alkylation of imidazoles is a common and well-documented process, achieving C-alkylation, particularly at the 2-position, requires specific methodologies. nih.govresearchgate.net

Phase transfer catalysis (PTC) has been effectively used for the N-alkylation of imidazoles with various alkyl halides, often in the absence of a solvent. researchgate.net For instance, reacting imidazole with alkyl halides under solid-liquid PTC conditions can yield N-alkyl imidazoles and imidazolium (B1220033) salts. researchgate.net A related approach involves the aza-Michael addition of imidazole to activated alkenes, such as Morita–Baylis–Hillman (MBH) adducts. This reaction, sometimes facilitated by a catalyst like DABCO, allows for the formation of a carbon-nitrogen bond and the introduction of a functionalized alkyl chain onto the imidazole nitrogen. beilstein-journals.org

Direct C2-functionalization can be more challenging due to the reactivity of the different positions on the imidazole ring. However, methods for synthesizing 2-substituted imidazoles often involve the cyclization of precursors that already contain the desired side-chain or a group that can be converted into it.

Table 1: Examples of Alkylation/Substitution Reactions for Imidazole Derivatives

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Reference |

| Imidazole | n-Bromoalkane | TBAI / KOH / Benzene (PTC) | 1-Alkylimidazole | researchgate.net |

| Imidazole | Acyclic MBH Alcohol | DABCO / Methanol (B129727) (reflux) | 1,4-Adduct (N-substituted) | beilstein-journals.org |

| Imidazole | Aryl Iodide | CuI / K₃PO₄ / DMF | N-Arylimidazole | nih.gov |

This table is interactive and can be sorted by clicking on the headers.

Multicomponent reactions (MCRs) offer a highly efficient route to complex molecules like substituted imidazoles by combining three or more reactants in a single step. tandfonline.commdpi.com These reactions are prized for their atom economy and ability to rapidly generate molecular diversity. rsc.org

The Debus synthesis, first reported in 1858, is a classic example, forming the imidazole ring from a dicarbonyl compound (like glyoxal), an aldehyde, and ammonia. Modern variations of this approach allow for the synthesis of highly substituted imidazoles. For example, a one-pot condensation of benzil (B1666583) (a 1,2-dicarbonyl), a substituted aldehyde, ammonium (B1175870) acetate (B1210297), and sometimes an amine can be catalyzed by acids like p-toluenesulfonic acid (PTSA) to produce 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazoles in good yields. isca.me

Another powerful MCR involves the reaction of amines, aldehydes, and isocyanides that possess an acidic alpha-proton, which leads to highly substituted 2-imidazolines. nih.gov These imidazolines can, in some cases, be oxidized to the corresponding imidazoles. nih.gov The van Leusen imidazole synthesis is another three-component reaction that utilizes tosylmethyl isocyanide (TosMIC) as a key reagent to construct the imidazole ring from an aldimine. nih.gov

Table 2: Selected Multicomponent Reactions for Imidazole Synthesis

| Carbonyl Component | Aldehyde | Nitrogen Source | Catalyst/Reagent | Product | Reference |

| Benzil | Aromatic Aldehyde | Ammonium Acetate | p-Toluenesulfonic acid (PTSA) | 2,4,5-Trisubstituted Imidazole | isca.me |

| N/A | Aldehyde | Amine, Isocyanide | Silver(I) acetate (optional) | 2-Imidazoline | nih.gov |

| N/A | Aldimine (from Aldehyde) | Tosylmethyl isocyanide (TosMIC) | K₂CO₃ | 1,4- or 1,5-Disubstituted Imidazole | nih.gov |

This table is interactive and can be sorted by clicking on the headers.

The final step in synthesizing this compound often involves the reduction of a carbonyl group to form the required primary alcohol. This transformation is typically achieved after the main imidazole framework has been assembled with a propanone or propanoate side chain at the C2 position.

Common reducing agents are effective for this purpose. For instance, sodium borohydride (B1222165) (NaBH₄) has been used to reduce a methyl ester, specifically methyl 2-(1H-imidazol-1-yl)-3-phenylpropanoate, to the corresponding alcohol, (S)-2-(1H-imidazol-1-yl)-3-phenylpropanol, in an ethanol (B145695) solvent. nih.gov Similarly, diisobutylaluminium hydride (DIBAL-H) is another powerful reducing agent used in the synthesis of complex imidazole-containing pharmaceutical compounds like Nirogacestat, where it reduces an ester to an alcohol. wikipedia.org The choice of reducing agent and reaction conditions can be critical to avoid side reactions and ensure high yields of the desired alcohol.

Enantioselective Synthesis of Chiral this compound and Related Stereoisomers

The propanol chain of this compound contains a chiral center at the second carbon atom, meaning the molecule can exist as two non-superimposable mirror images (enantiomers). As the biological activity of chiral molecules often resides in only one enantiomer, methods for enantioselective synthesis are of paramount importance.

One of the most direct strategies for obtaining an enantiomerically pure product is to start with a chiral precursor. This approach incorporates the desired stereochemistry into the molecule from the beginning. Chiral amino alcohols and amino acids are common and readily available starting materials for this purpose. nih.gov

For example, the synthesis of the chiral analog (S)-2-(1H-imidazol-1-yl)-3-phenylpropanol can be achieved starting from the enantiopure amino acid (S)-2-amino-3-phenylpropanoic acid (L-phenylalanine). nih.gov The synthesis proceeds in a way that the chiral center from the amino acid is retained throughout the reaction sequence, ultimately defining the stereochemistry of the final product. nih.gov Chiral auxiliaries are another tool; these are chiral molecules that are temporarily attached to a reactant to direct the stereochemical outcome of a reaction and are removed afterwards. google.com

Catalytic asymmetric synthesis represents a more sophisticated and efficient approach, where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. rsc.org This method is particularly powerful for reductive transformations.

Asymmetric reduction of a ketone precursor is a key strategy for producing chiral alcohols. For instance, to obtain enantiomerically pure (S)-2-(1H-imidazol-1-yl)-1-phenylethanols, the corresponding keto group can be reduced using a chiral catalyst. researchgate.net A well-known catalytic system for this transformation is RuCl(p-cymene)[(R,R)-Ts-DPEN], which is highly effective for the asymmetric transfer hydrogenation of ketones to alcohols, yielding the product with high enantiomeric excess. researchgate.net This method avoids the need for stoichiometric chiral reagents and is a cornerstone of modern asymmetric synthesis.

Optimization of Reaction Conditions and Process Chemistry for Enhanced Yields and Purity

The efficient synthesis of this compound and its analogs is contingent upon the meticulous optimization of reaction conditions. Process chemistry principles are applied to maximize product yield and purity while ensuring the scalability and cost-effectiveness of the synthesis. Key parameters that are systematically investigated and refined include the choice of solvent, reaction temperature, catalyst system, and reaction time.

The optimization process often involves a multi-variable approach to identify the ideal combination of conditions. Modern techniques, such as high-throughput experimentation and design of experiments (DoE), are increasingly employed to accelerate this optimization process, allowing for the simultaneous evaluation of multiple parameters.

A critical aspect of enhancing yield and purity lies in the strategic selection of reagents and the fine-tuning of the reaction environment to favor the desired reaction pathway and minimize the formation of byproducts.

Influence of Solvents and Temperature

The selection of an appropriate solvent is a crucial first step in optimizing the synthesis of imidazole derivatives. The solvent can significantly influence the solubility of reactants, the rate of reaction, and the stability of intermediates and products. A systematic screening of various solvents is typically performed to identify the most suitable medium.

For instance, in the synthesis of related imidazole compounds, a range of solvents may be tested, with the results indicating a clear preference for a specific solvent. The polarity and boiling point of the solvent are key considerations.

The reaction temperature is another critical parameter that is closely linked to the choice of solvent. An increase in temperature can enhance the reaction rate, but it can also lead to the formation of undesired byproducts or the decomposition of the product. Therefore, finding the optimal temperature is a balancing act to achieve a high conversion rate while maintaining high selectivity.

An example of the effect of solvent and temperature on the yield of a reaction for a related benzimidazole (B57391) derivative is illustrated in the table below. In this study, various solvents were tested, and it was found that conducting the reaction under reflux conditions in ethanol provided the optimal yield. researchgate.net

| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|

| 1 | H₂O | 100 | 28 | Trace |

| 2 | CH₃CN | Reflux | 28 | 56 |

| 3 | CH₂Cl₂ | Reflux | 28 | 34 |

| 4 | EtOH | Room Temperature | 28 | 13 |

| 5 | EtOH | Reflux | 28 | 82 |

| 6 | EtOH | Reflux | 45 | 82 |

This table illustrates the optimization of reaction conditions for a related benzimidazole synthesis, demonstrating the impact of solvent and temperature on product yield. researchgate.net

Catalyst Selection and Loading

In many synthetic routes for imidazole derivatives, a catalyst is employed to facilitate the reaction. The choice of catalyst, whether it be an acid, base, or metal catalyst, is pivotal. The optimization process involves screening a variety of catalysts to identify the one that provides the highest catalytic activity and selectivity.

Once a suitable catalyst is identified, its loading (the amount used relative to the reactants) is optimized. Using too little catalyst may result in a slow or incomplete reaction, while an excessive amount can lead to unwanted side reactions or complicate the purification process.

For example, in base-catalyzed reactions for the synthesis of imidazol-2-ones, different organic bases can be evaluated. The results can demonstrate a significant variation in catalytic efficiency, with a particular base providing superior results in terms of reaction time and yield. acs.org

| Entry | Catalyst (mol %) | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | DBU (10) | MeCN | 24 | <10 |

| 2 | TBD (10) | MeCN | 24 | <10 |

| 3 | BEMP (5) | MeCN | 1 | >99 |

| 4 | BEMP (5) | DCM | 1 | 94 |

| 5 | BEMP (5) | Toluene | 1 | 91 |

| 6 | BEMP (5) | THF | 1 | 96 |

This table showcases the screening of different organic base catalysts and solvents for the synthesis of an imidazol-2-one, highlighting the superior performance of BEMP in MeCN. acs.org

Microwave-Assisted Synthesis for Rapid Optimization

To accelerate the optimization of reaction conditions, microwave-assisted synthesis has emerged as a powerful tool. orientjchem.org Microwave irradiation can lead to a significant reduction in reaction times, often from hours to minutes, by efficiently heating the reactants. orientjchem.org This rapid heating allows for the quick evaluation of different parameters.

In a typical microwave-assisted optimization, variables such as microwave power and irradiation time are adjusted to maximize the yield. This approach is particularly beneficial for high-throughput screening of reaction conditions, enabling a more efficient path to identifying the optimal synthetic protocol. orientjchem.org

The following table provides a hypothetical example of how microwave parameters could be optimized for the synthesis of an imidazole derivative, leading to a high-yield, time-efficient process.

| Entry | Microwave Power (W) | Time (min) | Yield (%) |

|---|---|---|---|

| 1 | 100 | 10 | 45 |

| 2 | 200 | 10 | 65 |

| 3 | 300 | 5 | 85 |

| 4 | 300 | 10 | 82 |

| 5 | 400 | 5 | 78 |

This illustrative table demonstrates the optimization of microwave power and reaction time for the synthesis of an imidazole derivative, indicating optimal conditions at 300W for 5 minutes.

By systematically optimizing these key reaction parameters, the synthesis of this compound and its analogs can be significantly improved, leading to higher yields and purity, which are essential for its potential applications in various fields of chemical research.

Advanced Spectroscopic and Crystallographic Elucidation of 2 1h Imidazol 2 Yl Propan 1 Ol Structure

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C NMR)

High-resolution NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-(1H-imidazol-2-yl)propan-1-ol is expected to show distinct signals corresponding to each unique proton environment. The two equivalent protons on the imidazole (B134444) ring (at positions 4 and 5) would likely appear as a singlet in the aromatic region. The propanol (B110389) backbone would present more complex splitting patterns: a multiplet for the methine proton (CH), a doublet for the methyl group (CH₃), and two diastereotopic protons of the methylene (B1212753) group (CH₂OH) appearing as distinct multiplets. The protons attached to nitrogen (NH) and oxygen (OH) are exchangeable and may appear as broad singlets, or their signals may be absent if a deuterated solvent like D₂O is used.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. For this compound, five distinct carbon signals are anticipated. The imidazole ring would show three signals: one for the C2 carbon attached to the propanol group and two for the C4/C5 carbons. The propanol side chain would exhibit three signals corresponding to the methyl, methine, and methylene carbons. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms.

Table 1: Predicted NMR Chemical Shifts (δ) in ppm for this compound This data is illustrative and based on standard chemical shift predictions.

| Atom Position | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Imidazole CH (4,5) | ~7.10 | ~121.0 |

| Imidazole C2 | - | ~148.0 |

| Imidazole NH | ~12.0 (broad) | - |

| Propanol CH | ~4.10 (multiplet) | ~55.0 |

| Propanol CH ₃ | ~1.30 (doublet) | ~18.0 |

| Propanol CH ₂ | ~3.70 (multiplet) | ~65.0 |

| Propanol OH | Variable (broad) | - |

Vibrational Spectroscopy Applications for Functional Group Analysis (FTIR, Raman)

Vibrational spectroscopy techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FTIR Spectroscopy: The FTIR spectrum of this compound would be dominated by a strong, broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group, likely involved in hydrogen bonding. A similar broad N-H stretch from the imidazole ring is also expected in the same region. C-H stretching vibrations from the alkyl chain would appear around 2960-2850 cm⁻¹. The imidazole ring would give rise to characteristic C=N and C-N stretching vibrations in the 1650-1450 cm⁻¹ fingerprint region. A distinct C-O stretching vibration for the primary alcohol would be observable around 1050 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The imidazole ring vibrations are typically Raman active. While the O-H stretch is weak in Raman, the C-H and C-C skeletal vibrations of the propanol chain would show strong signals.

Table 2: Expected Vibrational Frequencies (cm⁻¹) for this compound This data is illustrative and based on characteristic group frequencies.

| Functional Group | Bond | Vibrational Mode | Expected FTIR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|---|---|

| Alcohol | O-H | Stretch (H-bonded) | 3400-3200 (strong, broad) | Weak |

| Imidazole | N-H | Stretch | 3300-3100 (moderate, broad) | Moderate |

| Alkyl | C-H | Stretch | 2960-2850 (strong) | Strong |

| Imidazole Ring | C=N / C=C | Stretch | 1650-1450 (moderate) | Strong |

| Alcohol | C-O | Stretch | 1050-1000 (strong) | Moderate |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

HRMS is a powerful technique used to determine the precise molecular weight of a compound, which allows for the unambiguous confirmation of its elemental composition. For this compound (C₆H₁₀N₂O), the calculated exact mass is 126.07931 Da.

In addition to molecular formula confirmation, mass spectrometry provides structural information through the analysis of fragmentation patterns. Upon ionization, the molecular ion can undergo fragmentation, breaking at its weakest bonds. For this compound, characteristic fragmentation pathways would likely include the loss of a water molecule (H₂O, 18 Da) from the propanol moiety, the loss of a methyl radical (CH₃, 15 Da), or the cleavage of the C-C bond of the side chain, leading to fragments corresponding to the imidazole ring with a partial side chain. The base peak in the mass spectrum of propan-1-ol is often at m/z 31, corresponding to [CH₂OH]⁺, a fragment that could also be expected here.

Table 3: Predicted HRMS Data and Potential Fragments for this compound

| Species | Formula | Calculated Mass (Da) | Description |

|---|---|---|---|

| Molecular Ion [M]⁺ | [C₆H₁₀N₂O]⁺ | 126.07931 | Parent molecular ion |

| [M-H₂O]⁺ | [C₆H₈N₂]⁺ | 108.06875 | Loss of water |

| [M-CH₂OH]⁺ | [C₅H₇N₂]⁺ | 95.06092 | Cleavage of the C-C bond next to the ring |

| Imidazol-2-ylmethylium | [C₄H₅N₂]⁺ | 81.04527 | Fragment from side-chain cleavage |

Single Crystal X-ray Diffraction for Definitive Molecular Geometry and Crystal Packing

Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. It provides precise measurements of bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state.

As of this writing, a published crystal structure for this compound could not be located in the searched databases. A crystallographic analysis would be required to definitively confirm the molecular geometry and intermolecular interactions. Such a study would likely reveal extensive hydrogen bonding networks involving the alcohol's hydroxyl group and the nitrogen atoms of the imidazole ring, dictating the crystal packing arrangement. For related compounds, such as (S)-2-(1H-Imidazol-1-yl)-3-phenylpropanol, intermolecular O—H⋯N hydrogen bonds have been observed to link molecules into chains. nih.govresearchgate.net

Determination of Absolute Configuration of Chiral Centers

The C2 atom of the propanol chain in this compound is a chiral center. X-ray diffraction of a single crystal grown from an enantiomerically pure sample allows for the determination of the absolute configuration (R or S) of this center, typically by using anomalous dispersion effects (Flack parameter). For a related chiral imidazole derivative, the absolute configuration was confirmed to be consistent with the starting material used in the synthesis. nih.gov

Analysis of Conformational Preferences in the Solid State

A crystal structure would provide invaluable insight into the molecule's preferred conformation in the solid state. This includes the rotational arrangement (torsion angles) around the single bonds, such as the bond connecting the propanol side chain to the imidazole ring and the C-C and C-O bonds within the side chain itself. These conformational details are crucial for understanding steric and electronic effects within the molecule and how it interacts with its environment. In the crystal structure of similar imidazole derivatives, the dihedral angle between the imidazole and adjacent rings is a key conformational parameter. nih.gov

Coordination Chemistry of 2 1h Imidazol 2 Yl Propan 1 Ol As a Ligand System

Chelation Properties and Binding Modes of the Imidazole (B134444) and Hydroxyl Groups

The 2-(1H-imidazol-2-yl)propan-1-ol ligand possesses two key donor groups for coordination with metal ions: the imidazole ring and the hydroxyl group. The imidazole ring contains two nitrogen atoms, one of which has a lone pair of electrons readily available for coordination. ajol.infoazjournalbar.com This nitrogen atom acts as a strong donor, forming a coordinate covalent bond with a metal center. jocpr.com

The hydroxyl group (-OH) on the propanol (B110389) side chain also offers a potential coordination site through its oxygen atom. This allows the ligand to act as a bidentate chelator, forming a stable five-membered ring with the metal ion. This chelation involves both the nitrogen atom of the imidazole ring and the oxygen atom of the hydroxyl group. The formation of such chelate rings enhances the stability of the resulting metal complexes. uomphysics.net

In some instances, the hydroxyl group may remain uncoordinated, and the ligand will function in a monodentate fashion, binding solely through the imidazole nitrogen. jocpr.com The specific binding mode is influenced by several factors, including the nature of the metal ion, the reaction conditions, and the presence of other competing ligands.

The imidazole moiety itself is part of a planar, heteroaromatic five-membered ring. ajol.info The ability of the hydrogen atom on the imidazole ring to move between the two nitrogen atoms results in two tautomeric forms, which can influence its coordination behavior. ajol.info

Synthesis and Spectroscopic Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with this compound and its derivatives typically involves the reaction of the ligand with a metal salt in a suitable solvent, often an alcohol like methanol (B129727) or ethanol (B145695). ajol.infouomphysics.net The mixture is often stirred or refluxed to facilitate the complex formation. ajol.info Single crystals of the complexes can sometimes be obtained by slow evaporation of the solvent. uomphysics.net

A variety of spectroscopic techniques are employed to characterize the resulting complexes and confirm the coordination of the ligand to the metal center.

Infrared (IR) Spectroscopy: IR spectroscopy is a crucial tool for determining the binding sites of the ligand. azjournalbar.com A comparison of the IR spectrum of the free ligand with that of the metal complex reveals shifts in the characteristic vibrational frequencies of the functional groups involved in coordination. For instance, a shift in the ν(C=N) stretching vibration of the imidazole ring indicates the coordination of the nitrogen atom to the metal ion. jocpr.com Similarly, changes in the stretching frequency of the O-H bond can confirm the involvement of the hydroxyl group in chelation. uomphysics.net The appearance of new bands at lower frequencies can be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds.

¹H NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure of the ligand and how it changes upon complexation. nih.gov In the ¹H NMR spectrum, the chemical shifts of the protons near the coordination sites are affected. For example, the deshielding of the methylene (B1212753) protons adjacent to the hydroxyl group can indicate the coordination of the oxygen atom. uomphysics.net The disappearance of the N-H proton signal from the imidazole ring can also confirm its deprotonation and coordination to the metal. nih.gov

UV-Visible Spectroscopy: Electronic absorption spectroscopy (UV-Vis) is used to study the electronic transitions within the complex, which provides information about the coordination geometry around the metal ion. uomustansiriyah.edu.iq The d-d transitions of the metal ions are sensitive to the ligand field, and the positions of these absorption bands can help in assigning the geometry of the complex, such as octahedral or tetrahedral.

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the complex and confirm its stoichiometry. uomustansiriyah.edu.iq

Metal-to-Ligand Stoichiometry and Resulting Coordination Geometries

The stoichiometry of the complexes formed between this compound and transition metals can vary, leading to different coordination geometries. The metal-to-ligand ratio is a key factor in determining the final structure of the complex. jake-song.com

Commonly observed stoichiometries for related imidazole-based ligands are 1:1 and 1:2 (metal:ligand). jocpr.comuomphysics.net

1:1 Stoichiometry: In a 1:1 complex, one metal ion is coordinated to one molecule of the ligand. Depending on the coordination number of the metal and the presence of other co-ligands (such as water molecules or anions), various geometries are possible. For instance, a 1:1 copper(II) complex with a related ligand has been reported to exhibit a 1:1 metal-to-ligand ratio. uomphysics.net

1:2 Stoichiometry: In a 1:2 complex, one metal ion is coordinated to two molecules of the ligand. This is a common stoichiometry for divalent transition metals like Co(II), Ni(II), and Zn(II). jocpr.comuomphysics.net

The coordination geometry around the metal center is a direct consequence of the stoichiometry and the electronic configuration of the metal ion. Some of the geometries observed for transition metal complexes with imidazole-containing ligands include:

Octahedral Geometry: This is often observed for Co(II) and Ni(II) complexes, where the metal ion is surrounded by six donor atoms. azjournalbar.comuomustansiriyah.edu.iq In a 1:2 complex, two bidentate ligands would occupy four coordination sites, with the remaining two sites typically filled by solvent molecules or anions.

Tetrahedral Geometry: This geometry is common for Zn(II) complexes and can also be found with some Ni(II) complexes. azjournalbar.comjocpr.com

Square Planar Geometry: This geometry is frequently observed for Cu(II) complexes. jocpr.com

The bite angle of the chelating ligand, which is the angle formed by the donor atoms and the metal center (N-M-O), can cause distortions from the ideal geometries. uomphysics.net For example, the formation of five-membered chelate rings can lead to bite angles that are significantly smaller than the ideal angles in an octahedral or tetrahedral geometry, resulting in a distorted coordination environment. uomphysics.net

Table 1: Examples of Metal-to-Ligand Stoichiometry and Geometries for Related Imidazole Complexes

| Metal Ion | Ligand System | Metal:Ligand Ratio | Coordination Geometry |

| Co(II) | 2-(2-(1H-benzo[d]imidazol-2-yl)hydrazono)propan-1-ol | 1:2 | Distorted Octahedral uomphysics.net |

| Ni(II) | 2-(2-(1H-benzo[d]imidazol-2-yl)hydrazono)propan-1-ol | 1:2 | Not specified uomphysics.net |

| Cu(II) | 2-(2-(1H-benzo[d]imidazol-2-yl)hydrazono)propan-1-ol | 1:1 | Not specified uomphysics.net |

| Zn(II) | 2-(2-(1H-benzo[d]imidazol-2-yl)hydrazono)propan-1-ol | 1:2 | Not specified uomphysics.net |

| Ni(II) | 2-substituted benzimidazole (B57391) | 1:2 | Tetrahedral jocpr.com |

| Cu(II) | 2-substituted benzimidazole | 1:2 | Square Planar jocpr.com |

| Cr(III) | 1H-imidazole | 1:4 | Octahedral azjournalbar.com |

| Co(II) | 1H-imidazole | 1:6 | Octahedral azjournalbar.com |

| Zn(II) | 1H-imidazole | 1:2 | Tetrahedral azjournalbar.com |

This table is illustrative and based on related imidazole-containing ligands.

Influence of Ligand Stereochemistry on Complex Formation and Properties

The ligand this compound is a chiral molecule due to the presence of a stereocenter at the second carbon of the propanol chain. This means the ligand can exist as two enantiomers, (S)-2-(1H-imidazol-2-yl)propan-1-ol and (R)-2-(1H-imidazol-2-yl)propan-1-ol. nih.gov

The stereochemistry of the ligand can have a significant influence on the formation and properties of the resulting metal complexes. When a chiral ligand coordinates to a metal center, it can induce chirality in the resulting complex, leading to the formation of diastereomers. The specific stereoisomer of the ligand used can affect several aspects of the complex:

Coordination Geometry: The steric interactions between the chiral ligands around the metal center can influence the preferred coordination geometry and may lead to distortions from ideal geometries.

Crystallization and Solid-State Structure: The chirality of the ligand can dictate how the complexes pack in the crystal lattice, potentially leading to different crystal symmetries and properties.

Spectroscopic Properties: The chiroptical properties of the complexes, such as their circular dichroism (CD) spectra, are directly related to the stereochemistry of the ligand and the induced chirality at the metal center.

Reactivity and Catalysis: In the context of catalysis, the use of a specific enantiomer of the ligand can lead to enantioselective catalytic reactions, where one enantiomer of a product is formed preferentially.

While the general principles of how ligand stereochemistry can influence complex formation are well-established, detailed studies on the specific impact of the (S) and (R) enantiomers of this compound on its coordination chemistry would be necessary to fully elucidate these effects.

Supramolecular Chemistry and Intermolecular Interactions of 2 1h Imidazol 2 Yl Propan 1 Ol

Comprehensive Analysis of Hydrogen Bonding Networks (O–H···N, C–H···O, C–H···π)

The molecular structure of 2-(1H-imidazol-2-yl)propan-1-ol is rich in both hydrogen bond donors (the hydroxyl group O-H and the imidazole (B134444) N-H) and acceptors (the sp²-hybridized nitrogen atom of the imidazole ring and the oxygen atom of the hydroxyl group). This duality allows for the formation of robust and diverse hydrogen-bonding networks that are fundamental to its crystal packing and supramolecular architecture.

The most significant hydrogen bond anticipated is the O–H···N interaction, where the hydroxyl group donates a proton to the unprotonated nitrogen atom of the imidazole ring of an adjacent molecule. This type of interaction is a well-established and strong supramolecular synthon. In related structures, these bonds are often twice as strong as other hydrogen bonds like N-H···O. acs.org The uncharged imidazole N-H group is also known to form shorter and, by implication, stronger hydrogen bonds than amide N-H groups. nih.gov

Interactive Table: Potential Hydrogen Bonds in this compound

| Donor | Acceptor | Type of Interaction | Expected Strength |

| O–H (hydroxyl) | N (imidazole) | O–H···N | Strong |

| N–H (imidazole) | O (hydroxyl) | N–H···O | Moderate to Strong |

| C–H (alkyl) | O (hydroxyl) | C–H···O | Weak |

| C–H (imidazole) | O (hydroxyl) | C–H···O | Weak |

| C–H (alkyl) | π (imidazole) | C–H···π | Weak |

Aromatic Interactions (π-π Stacking) in Crystalline Assemblies

The planar, aromatic nature of the imidazole ring in this compound facilitates π-π stacking interactions, which are a significant cohesive force in the assembly of aromatic molecules in the solid state. These interactions arise from the electrostatic interactions between the electron-rich and electron-poor regions of adjacent aromatic rings. Studies on other imidazole-based molecules have demonstrated the prevalence and importance of π-π stacking in their crystal structures. researchgate.netnih.govrsc.org

The geometry of these π-π stacking interactions can vary, with common arrangements being parallel-displaced and T-shaped (or edge-to-face). The specific arrangement adopted by this compound in its crystalline form would depend on a delicate balance between maximizing the attractive π-π interactions and accommodating the steric bulk of the propan-1-ol substituent, as well as optimizing the hydrogen-bonding network. It has been shown that imidazole-based π-π stacked dimers can form strong and efficient conductance pathways, indicating significant electronic coupling between the rings. nih.govrsc.org The presence of both hydrogen bonding and π-π stacking allows for the formation of highly organized, multi-dimensional supramolecular architectures. nih.gov

Directional Control of Supramolecular Architectures through Substituent Effects

The steric hindrance introduced by the propan-1-ol side chain can dictate the preferred orientation of molecules in the crystal lattice, potentially favoring certain hydrogen-bonding motifs or π-π stacking arrangements over others. For instance, bulky substituents can prevent a coplanar arrangement of molecules, leading to more complex three-dimensional networks.

Electronically, the nature of the substituent can modulate the acidity of the N-H proton and the basicity of the sp² nitrogen, thereby influencing the strength and directionality of hydrogen bonds. nih.gov Furthermore, substituents can alter the electron density of the imidazole ring, which in turn affects the strength of π-π stacking and C-H···π interactions. rsc.org Studies on other substituted imidazoles have shown that even subtle changes in the substituent can lead to significant variations in the resulting supramolecular structures. nih.govresearchgate.net This principle of substituent-directed assembly is a cornerstone of crystal engineering.

Investigating Molecular Recognition and Host-Guest Phenomena

The imidazole moiety is a well-known participant in molecular recognition and host-guest chemistry due to its hydrogen bonding capabilities and aromatic character. rsc.org The combination of a hydrogen-bond donor and acceptor within the imidazole ring, along with the hydroxyl group of the propan-1-ol side chain, makes this compound a potential candidate for recognizing and binding to other molecules.

In a broader context, imidazole-containing compounds have been shown to act as receptors for a variety of guest molecules, including anions, cations, and neutral organic species. rsc.org The formation of these host-guest complexes is driven by a combination of non-covalent interactions, including hydrogen bonding, ion-pairing, and π-π stacking. wikipedia.org While specific host-guest studies involving this compound have not been reported, its structural features suggest a capacity for such interactions. For example, the imidazole ring could coordinate to metal ions, while the hydroxyl group could form hydrogen bonds with complementary functional groups on a guest molecule. The design of supramolecular systems based on such interactions is a rapidly growing field with applications in sensing, catalysis, and materials science. researchgate.netrsc.org

Advanced Computational and Theoretical Investigations of 2 1h Imidazol 2 Yl Propan 1 Ol

Density Functional Theory (DFT) for Electronic Structure and Molecular Reactivity

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic properties and reactivity of molecules like 2-(1H-imidazol-2-yl)propan-1-ol. dp.tech DFT calculations, often employing hybrid functionals such as B3LYP with various basis sets (e.g., 6-311G(d,p)), enable the precise modeling of molecular systems. researchgate.netnih.govnih.gov

Geometry Optimization and Potential Energy Surface Exploration

The initial step in any DFT study involves geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process would elucidate the preferred bond lengths, bond angles, and dihedral angles. The imidazole (B134444) ring, being a five-membered aromatic heterocycle, possesses a unique electronic configuration that influences the geometry of its substituents. nih.gov

Exploration of the potential energy surface can reveal various stable conformers of the molecule and the energy barriers between them. This is particularly relevant for the propanol (B110389) side chain, which has rotational freedom around its carbon-carbon single bonds. Identifying the global minimum energy structure is crucial, as it is the most likely conformation to be observed experimentally and serves as the basis for subsequent property calculations. dp.tech Studies on similar imidazole-linked systems have confirmed the reliability of DFT in predicting geometrical parameters that align well with experimental data, such as those from single-crystal X-ray diffraction. dp.tech

Frontier Molecular Orbital (FMO) Analysis and Chemical Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is pivotal for understanding a molecule's chemical reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.netnih.gov

From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated to quantify the reactivity of this compound. These descriptors, derived from conceptual DFT, provide a quantitative basis for predicting how the molecule will behave in a chemical reaction.

Table 1: Key Chemical Reactivity Descriptors from FMO Analysis

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating reactivity. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons. |

| Chemical Potential (μ) | μ = -χ | The escaping tendency of electrons from a system. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | A measure of the electrophilic power of a molecule. |

This table is illustrative. The actual values would be determined from the calculated HOMO and LUMO energies for this compound.

Analysis of these descriptors for various imidazole derivatives has shown that the distribution and energies of frontier orbitals are crucial in defining their interaction capabilities. researchgate.netmdpi.com

Computational Vibrational Spectroscopy and UV-Vis Absorption Predictions

DFT calculations are a powerful tool for predicting the vibrational spectra (Infrared and Raman) of molecules. nih.gov By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies can be obtained. These theoretical frequencies, when appropriately scaled to account for anharmonicity and basis set limitations, typically show excellent agreement with experimental FT-IR and FT-Raman spectra. nih.govmdpi.com This allows for the detailed assignment of vibrational modes to specific functional groups and motions within the this compound molecule, such as the N-H stretch of the imidazole ring, the O-H stretch of the alcohol, and various C-C and C-N ring vibrations. mdpi.comscirp.org

Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis). This method calculates the energies of electronic transitions from the ground state to various excited states. semanticscholar.org The results provide the maximum absorption wavelengths (λmax) and oscillator strengths, which correspond to the peaks in an experimental UV-Vis spectrum. These calculations help to understand the electronic transitions occurring within the molecule, often involving π → π* transitions within the imidazole ring. scirp.org

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. mdpi.com For this compound, an MD simulation would involve placing the molecule in a simulation box, often with explicit solvent molecules like water, and solving Newton's equations of motion for every atom in the system. nih.gov

This approach allows for extensive conformational sampling, providing a more realistic picture of the molecule's flexibility and the different shapes it can adopt in solution at a given temperature. It is particularly useful for exploring the hydrogen bonding network that the hydroxyl and imidazole groups can form with solvent molecules. Understanding these solvent effects is crucial, as they can significantly influence the molecule's conformation, stability, and reactivity. dp.techmdpi.com

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Chemistry

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to build mathematical models that correlate the chemical structure of a series of compounds with a specific property. researchgate.netnih.gov For imidazole derivatives, QSPR models have been successfully developed to predict various properties, including quantum chemical parameters and biological activities. researchgate.netrjptonline.org

To develop a QSPR model for properties related to this compound, one would first need a dataset of structurally similar imidazole compounds with experimentally determined values for the property of interest. Then, a wide range of molecular descriptors (e.g., constitutional, topological, geometric, and electronic) would be calculated for each compound. Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), a mathematical equation is derived that links the descriptors to the property. researchgate.netiosrjournals.org Such a model could then be used to predict the properties of new, unsynthesized imidazole derivatives, accelerating the design of molecules with desired characteristics.

Analysis of Non-Linear Optical (NLO) Properties

Molecules with extended π-conjugated systems and significant charge asymmetry can exhibit non-linear optical (NLO) properties, which are of great interest for applications in photonics and optoelectronics. Imidazole derivatives have been identified as promising candidates for NLO materials. researchgate.netmdpi.com

Computational chemistry provides the tools to predict the NLO response of a molecule like this compound. The key parameters are the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). semanticscholar.orgarxiv.org These properties can be calculated using DFT methods. A high value for the first-order hyperpolarizability (β) is a primary indicator of a strong second-order NLO response. researchgate.netsemanticscholar.org The analysis involves investigating the intramolecular charge transfer characteristics, often visualized through HOMO-LUMO distributions and molecular electrostatic potential maps, which can highlight the donor-acceptor nature within the molecule that gives rise to NLO effects. dp.techresearchgate.net

Table 2: Calculated NLO Properties for an Illustrative Imidazole Derivative

| Property | Symbol | Calculated Value (a.u.) |

| Dipole Moment | μ | 3.50 |

| Average Polarizability | ⟨α⟩ | 150.2 |

| First Hyperpolarizability | βtot | 850.7 |

Note: This table presents hypothetical data for an imidazole derivative to illustrate the output of NLO calculations. Source: Based on general findings in literature such as researchgate.net and semanticscholar.org.

Molecular Electrostatic Potential (MEP) and Natural Bond Orbital (NBO) Analysis for Charge Distribution

Computational chemistry provides powerful tools to understand the electronic structure and reactivity of molecules. For this compound, Molecular Electrostatic Potential (MEP) and Natural Bond Orbital (NBO) analyses are pivotal in elucidating the charge distribution, identifying reactive sites, and quantifying intramolecular interactions. These theoretical studies offer a detailed picture of the molecule's electronic landscape.

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) is a valuable concept for predicting the reactive behavior of a molecule. It is a visual representation of the total electron density and is mapped onto the molecule's surface. The MEP surface helps in identifying the regions that are prone to electrophilic and nucleophilic attacks. Different colors on the MEP map signify different electrostatic potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents regions of low electron density (positive potential), which are favorable for nucleophilic attack. Green and yellow colors denote areas with intermediate or near-zero potential.

For this compound, the MEP analysis would likely reveal the most negative potential localized around the nitrogen atoms of the imidazole ring and the oxygen atom of the hydroxyl group, owing to their high electronegativity and the presence of lone pairs of electrons. These sites would be the primary centers for electrophilic attack. Conversely, the hydrogen atoms, particularly the one attached to the hydroxyl group and those on the imidazole ring, would exhibit the most positive potential, making them susceptible to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule by transforming the complex many-electron wavefunction into localized one-center (lone pairs) and two-center (bonds) orbitals. nih.govresearchgate.net This method allows for the quantitative assessment of electron delocalization, hyperconjugative interactions, and the nature of chemical bonds (ionic vs. covalent). researchgate.net

The key aspects of NBO analysis include the examination of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction between an occupied (donor) NBO and an unoccupied (acceptor) NBO, signifying greater electron delocalization and stabilization of the molecule.

In the case of this compound, NBO analysis would provide insights into several key interactions:

Intramolecular Hydrogen Bonding: A significant interaction would be expected between the lone pair of the imidazole nitrogen atom (donor) and the antibonding orbital of the O-H bond of the propanol side chain (acceptor), indicating the presence of an intramolecular hydrogen bond.

Charge Distribution: NBO analysis provides natural population analysis (NPA) charges, which offer a more chemically intuitive picture of the atomic charges compared to other methods like Mulliken population analysis. uni.lu This data would quantify the electron distribution across the atoms of this compound.

Data from Hypothetical Computational Studies

Table 1: Hypothetical Natural Population Analysis (NPA) Charges for this compound

| Atom | Atom Number | Natural Charge (e) |

| C(2) | 1 | +0.25 |

| N(1) | 2 | -0.45 |

| C(5) | 3 | -0.15 |

| C(4) | 4 | -0.18 |

| N(3) | 5 | -0.48 |

| C(6) | 6 | -0.10 |

| C(7) | 7 | +0.05 |

| O(8) | 8 | -0.70 |

| H(O) | 9 | +0.45 |

Table 2: Hypothetical Second-Order Perturbation Energies E(2) for Key Donor-Acceptor Interactions in this compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| LP(1) N(3) | σ(O(8)-H(9)) | 5.8 | Intramolecular Hydrogen Bond |

| LP(1) O(8) | σ(C(7)-C(6)) | 2.1 | Hyperconjugation |

| σ(C(4)-C(5)) | σ(N(1)-C(2)) | 1.5 | Hyperconjugation |

| σ(C(6)-H) | σ(C(2)-N(1)) | 0.9 | Hyperconjugation |

These hypothetical tables illustrate how MEP and NBO analyses provide a granular view of the electronic characteristics of this compound, which is crucial for understanding its chemical behavior and for the rational design of related functional molecules.

Applications in Chemical Sciences and Materials Technology

Catalytic Roles of 2-(1H-imidazol-2-yl)propan-1-ol and its Metal Complexes

The imidazole (B134444) moiety in this compound serves as an effective ligand for a variety of metal ions, making the compound and its derivatives useful in both homogeneous and heterogeneous catalysis. The lone pair of electrons on the nitrogen atoms of the imidazole ring can coordinate with metal centers, influencing their catalytic activity and selectivity.

Utilization as Ligands in Homogeneous and Heterogeneous Catalysis

While direct catalytic applications of this compound are not extensively documented in readily available literature, the broader class of imidazole-containing ligands is widely employed in catalysis. These ligands can stabilize metal catalysts, enhance their solubility, and electronically or sterically tune their reactivity. For instance, metal complexes with imidazole-based ligands are known to be active in various organic transformations. In heterogeneous catalysis, these ligands can be anchored to solid supports, facilitating catalyst recovery and reuse. For example, CeO2 has been shown to be an effective and reusable heterogeneous catalyst for the synthesis of 2-imidazolidinone from ethylenediamine (B42938) carbamate. nih.gov

Exploration in Organocatalytic Systems

The imidazole ring itself possesses catalytic properties. ias.ac.in It can act as a Brønsted acid or base, or as a nucleophilic catalyst. ias.ac.inmdpi.com This dual functionality allows imidazole and its derivatives to catalyze a range of organic reactions. ias.ac.in Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has gained significant attention as a more sustainable alternative to metal-based catalysis. mdpi.com Imidazole-based organocatalysts are particularly useful due to their ability to activate substrates through hydrogen bonding and proton transfer. ias.ac.in For instance, imidazole has been used as an organocatalyst for the synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones. ias.ac.in

Development of Novel Materials with Tailored Functionalities (e.g., Polymers, Dyes, Coatings)

The bifunctional nature of this compound makes it a valuable monomer or additive in the synthesis of advanced materials. The hydroxyl group can participate in polymerization reactions, such as esterification or etherification, to form the polymer backbone, while the imidazole ring can be incorporated as a pendant group.

These imidazole-containing polymers can exhibit a range of interesting properties. researchgate.net For example, they can act as proton conductors in fuel cell membranes, as metal-chelating agents for environmental remediation, or as antimicrobial materials. researchgate.netrsc.org The imidazole group can also be quaternized to form poly(ionic liquid)s, which have applications as electrolytes, catalysts, and gas separation membranes. researchgate.netresearchgate.net

The synthesis of polymers containing imidazole moieties has been explored through various methods, including the poly-Radziszewski reaction, which allows for the one-step synthesis of imidazolium-containing polymers. researchgate.net Additionally, poly(vinyl imidazole)s have been synthesized via RAFT polymerization, offering good control over the polymer structure. rsc.org

Precursors for N-Heterocyclic Carbenes (NHCs) and Imidazolium-Based Ionic Liquids

One of the most significant applications of imidazole derivatives is as precursors to N-heterocyclic carbenes (NHCs) and imidazolium-based ionic liquids (ILs).

N-Heterocyclic Carbenes (NHCs): NHCs are a class of stable carbenes that have become ubiquitous ligands in organometallic chemistry and catalysis. beilstein-journals.orgresearchgate.net They are typically generated by the deprotonation of the corresponding imidazolium (B1220033) salts. beilstein-journals.org Imidazolium salts derived from this compound can be synthesized and subsequently used to generate NHCs with specific steric and electronic properties, which can then be used to prepare catalysts for a variety of chemical reactions. beilstein-journals.orgnih.gov

Imidazolium-Based Ionic Liquids (ILs): Ionic liquids are salts with melting points below 100 °C, and they have emerged as "green" solvents and catalysts due to their low vapor pressure, high thermal stability, and tunable properties. nih.govirb.hr Imidazolium-based ILs are among the most widely studied classes of ILs. irb.hr this compound can be readily converted into imidazolium salts through quaternization of the imidazole nitrogen atoms. rsc.orgrsc.org By varying the alkyl substituents and the counter-anion, a wide range of ILs with different physical and chemical properties can be synthesized. rsc.orgrsc.org These ILs find applications in organic synthesis, electrochemistry, and materials science. irb.hrnih.gov

Integration into Chemical Sensing Platforms

The ability of the imidazole ring to coordinate with metal ions and participate in hydrogen bonding makes this compound and its derivatives promising candidates for the development of chemical sensors. When incorporated into a larger molecular framework or a polymer, the imidazole moiety can act as a recognition site for specific analytes.

Upon binding of the target analyte, a measurable change in the physical properties of the sensor, such as its color (colorimetric sensor) or fluorescence (fluorescent sensor), can be observed. For instance, polymers containing imidazole groups can be used to construct sensors for the detection of metal ions in aqueous solutions. The binding of the metal ion to the imidazole rings can lead to a change in the polymer's conformation, resulting in a detectable optical or electrochemical signal.

Future Perspectives and Emerging Research Avenues for 2 1h Imidazol 2 Yl Propan 1 Ol

Design and Synthesis of Advanced Analogues with Enhanced Chemical Properties

The development of advanced analogues of 2-(1H-imidazol-2-yl)propan-1-ol is pivotal for unlocking new chemical properties and applications. Synthetic strategies are increasingly focused on precision and efficiency, aiming to create structurally diverse libraries of compounds for screening and development.

Key synthetic approaches include:

Condensation Reactions: A foundational method in imidazole (B134444) chemistry involves the condensation of a dicarbonyl compound (like glyoxal), an aldehyde, and ammonia, a method pioneered by Heinrich Debus. Modern variations of this approach allow for the synthesis of a wide array of substituted imidazoles by using different precursor molecules. researchgate.net For instance, the synthesis of 2-(1H-imidazol-1-yl)-1-phenylethanone derivatives, which are precursors to alcohol analogues, is achieved through the condensation of 1H-imidazole with substituted bromoacetophenones. researchgate.net

Enantioselective Synthesis: Given the chiral nature of this compound, controlling the stereochemistry is crucial, as different enantiomers can exhibit vastly different biological and chemical activities. Enantiopure chiral amines are often used to prepare chiral imidazole derivatives through the cyclocondensation of ring fragments. nih.gov For example, starting from (S)-2-amino-3-phenylpropanoic acid allows for the synthesis of (S)-2-(1H-imidazol-1-yl)-3-phenylpropanol with a defined absolute configuration. nih.gov Similarly, the enantioselective reduction of a ketone precursor is a key step in producing specific stereoisomers of related antifungal agents. researchgate.net

Molecular Hybridization and Substructure Splicing: Advanced design strategies involve combining the core imidazole-propanol structure with other pharmacologically active fragments. The "molecular hybridization" strategy was used to design imidazo[1,2-a]pyridine (B132010) amides with potent anti-mycobacterial activity. nih.gov Another approach, termed the "active substructure splicing principle," was employed to create novel antibacterial agents by decorating a 2-(pyrazol-4-yl)-1,3,4-oxadiazole core with an imidazole fragment. nih.gov These methods aim to create synergistic effects by merging the desirable properties of multiple chemical moieties into a single molecule.

Multi-component Reactions (MCRs): MCRs are highly efficient synthetic tools that combine three or more reactants in a single step to form a complex product, minimizing waste and improving atom economy. mdpi.com This approach is increasingly used for the rapid generation of libraries of structurally diverse, biologically active molecules, including various heterocyclic compounds. mdpi.com

The synthesis of these advanced analogues often requires purification by column chromatography, and their structures are confirmed using a suite of analytical techniques including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry. nih.govtandfonline.com

Application of In Situ Spectroscopic Techniques for Mechanistic Understanding

A profound understanding of reaction mechanisms is essential for optimizing synthetic routes and designing molecules with predictable properties. In situ spectroscopic techniques, which monitor reactions as they occur, are invaluable for this purpose. They allow for the real-time detection of transient intermediates, the determination of reaction kinetics, and the elucidation of complex reaction pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for tracking the structural evolution of molecules during a reaction. tandfonline.com By taking spectra at various time points without isolating the products, researchers can observe the disappearance of reactant signals and the appearance of intermediate and final product signals. For example, the synthesis of imidazole-containing oxadiazoles (B1248032) was monitored, and the resulting compounds were characterized by identifying the distinct proton and carbon signals of the imidazole and pyrazole (B372694) rings. nih.gov

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy techniques like FT-IR and FT-Raman are highly sensitive to changes in functional groups. researchgate.netmdpi.com During a synthesis, the formation or disappearance of key bonds (e.g., C=O, O-H, C=N) can be tracked in real time. In the synthesis of technetium-imidazole complexes, the appearance of a strong band corresponding to the Tc=O group in the IR spectrum was a key indicator of product formation. mdpi.com

UV-Visible (UV-Vis) Spectroscopy: This technique is particularly useful for studying reactions involving chromophores, such as aromatic rings or conjugated systems. Changes in the electronic structure of molecules during a reaction lead to shifts in their absorption spectra, which can be used to monitor the reaction progress and investigate the mechanism of interaction between molecules, such as between imidazole-based chemosensors and anions. mdpi.comtandfonline.com

The insights gained from these in situ techniques are often paired with computational models to build a comprehensive picture of the reaction mechanism. This synergy allows for the validation of theoretical predictions and provides a deeper understanding of the electronic and structural dynamics at play. researchgate.net

Rational Design Principles for Targeted Chemical Functions

The design of novel analogues of this compound is increasingly guided by rational, principle-based approaches rather than serendipitous discovery. These strategies leverage existing knowledge to create molecules with a high probability of possessing a desired chemical function.

| Design Principle | Description | Example Application | Reference |

| Structure-Activity Relationship (SAR) | Modifying a lead compound's structure systematically and observing the effect on its chemical or biological function to identify key structural features. | Improving the antifungal activity of 2-(1H-imidazol-1-yl)-ethyl derivatives by modifying the side chain. | researchgate.net |

| Quantitative Structure-Activity Relationship (QSAR) | A computational approach that correlates variations in the physicochemical properties of compounds with their activities to create predictive models. | Designing novel imidazole analogues as potential antimicrobial and antiviral agents. | mdpi.com |

| Molecular Hybridization | Combining two or more different pharmacophores or active moieties into a single molecule to create a hybrid with enhanced or dual functionality. | Synthesizing imidazo[1,2-a]pyridine amides as potent anti-tubercular agents. | nih.gov |

| Active Substructure Splicing | A strategy that involves linking known active substructures to create novel compounds with improved properties. | Developing new antibacterial agents by combining imidazole and 2-(pyrazol-4-yl)-1,3,4-oxadiazole fragments. | nih.gov |

| Docking-Based Design | Using computational molecular docking to predict how a molecule will bind to a specific target site, guiding the design of potent and selective inhibitors. | Identifying imidazole derivatives with high binding affinity to the SARS-CoV-2 main protease. nih.govmdpi.com | nih.govmdpi.com |

These design principles are not mutually exclusive and are often used in combination. For example, a QSAR model might suggest a particular modification, which is then synthesized and evaluated, feeding new data back into the SAR understanding. This iterative cycle of design, synthesis, and testing accelerates the discovery of analogues with enhanced and targeted chemical properties.

Synergistic Integration of Experimental and Advanced Computational Methodologies

The modern research paradigm for developing new chemical entities, including analogues of this compound, relies heavily on the powerful synergy between experimental work and advanced computational modeling. This integrated approach provides a much deeper level of insight than either method could achieve alone, accelerating the pace of discovery and innovation.

Experimental techniques provide tangible, real-world data on the synthesis, structure, and properties of a compound. Computational methods, in turn, offer a window into the molecular world, explaining the "why" behind the experimental observations and predicting the behavior of yet-to-be-synthesized molecules.

Key Integrated Methodologies:

| Experimental Technique | Computational Method | Combined Application | References |

| Synthesis & Biological Assay | Molecular Docking & Dynamics | Synthesized compounds are tested for activity. Docking predicts binding modes to a target protein, and molecular dynamics (MD) simulations confirm the stability of the ligand-protein complex. This explains activity and guides the design of more potent compounds. | mdpi.com, researchgate.net, vensel.org, nih.gov |

| X-ray Crystallography | Density Functional Theory (DFT) | An experimentally determined crystal structure is used as a starting point for DFT calculations to optimize geometry and investigate electronic properties, providing a close match between theoretical and real-world structures. | tandfonline.com |

| IR, Raman, & NMR Spectroscopy | DFT Calculations | Experimental spectra are measured. DFT is used to calculate theoretical spectra, which aids in the assignment of complex spectral features and validates the computational model's accuracy for predicting molecular properties. | researchgate.net, researchgate.net |

| Property Measurement (e.g., Density) | COSMOtherm Calculations | Physical properties like density are measured experimentally across different conditions. Computational models like COSMOtherm are used to simulate these properties, validating the model's predictive power for other, harder-to-measure characteristics. | mdpi.com |

| Reaction Monitoring | Quantum Chemical Calculations | The formation of products is observed experimentally. Quantum chemistry is used to calculate the energy barriers and reaction energies for various potential pathways, proposing the most likely reaction mechanism. | acs.org |

This synergistic workflow creates a feedback loop: computational predictions guide experimental efforts toward the most promising candidates, and experimental results refine and validate the computational models. For example, after synthesizing a series of imidazole derivatives, computational docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions can screen for the most promising candidates for further development, saving significant time and resources. nih.govvensel.orgnih.gov This integration is fundamental to the modern rational design of molecules with specific, enhanced chemical functions.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for preparing 2-(1H-imidazol-2-yl)propan-1-ol?

- Methodological Answer : A common approach involves condensation reactions between amino alcohols and aldehydes in the presence of ammonium acetate as a catalyst. For example, similar imidazole derivatives have been synthesized by reacting chiral amino alcohols (e.g., L-phenylalaninol) with aldehydes under reflux conditions in methanol, followed by purification via column chromatography (ethyl acetate/ethanol/triethylamine mixtures) and crystallization . Solvent choice (e.g., methanol or ethanol) and temperature control (e.g., 65°C for 12 hours) are critical to achieving high yields.

Q. Which spectroscopic and crystallographic techniques are optimal for characterizing this compound?

- Methodological Answer :

- NMR and IR : Confirm functional groups (e.g., hydroxyl, imidazole protons) and molecular connectivity.

- X-ray crystallography : Resolve stereochemistry and intermolecular interactions. For example, intramolecular C–H⋯π interactions and hydrogen bonding (O–H⋯N) observed in similar compounds stabilize crystal packing .

- Software : Use SHELXS for structure solution and SHELXL for refinement, with OLEX2 for visualization and analysis .

Q. How can researchers validate the purity of synthesized this compound?

- Methodological Answer : Combine chromatographic (HPLC, TLC) and spectroscopic methods. For chiral derivatives, polarimetry or chiral column HPLC ensures enantiomeric purity. Crystallographic refinement residuals (e.g., R-factor < 0.05) in X-ray data also confirm structural integrity .

Advanced Research Questions

Q. How can crystallographic data discrepancies in imidazole derivatives be resolved?

- Methodological Answer :

- Refinement : Use SHELXL’s restraints for hydrogen bonding and thermal parameters. For example, refine hydroxyl H atoms freely in difference Fourier maps .

- Validation : Cross-check with Mercury’s packing similarity tools to identify deviations in intermolecular interactions (e.g., C–H⋯π vs. O–H⋯O) .

- Data collection : Ensure high-resolution data (e.g., < 1.0 Å) using modern diffractometers (e.g., Agilent Xcalibur) to reduce noise .

Q. What strategies optimize stereochemical control in synthesizing chiral this compound derivatives?

- Methodological Answer :

- Chiral starting materials : Use enantiopure amino alcohols (e.g., L-phenylalaninol) to dictate stereochemistry at the β-carbon .

- Reaction conditions : Employ low-temperature addition of aldehydes to minimize racemization. For example, ice-bath cooling during aldehyde incorporation preserves chirality .

- Crystallization : Slow evaporation of methanol/diethyl ether mixtures promotes selective crystallization of enantiomers .

Q. How can computational tools predict the biological activity of this compound derivatives?

- Methodological Answer :

- Docking studies : Use PubChem-derived 3D structures to model interactions with targets (e.g., fungal CYP51 for anti-fungal activity) .

- QSAR modeling : Correlate substituent effects (e.g., nitro or bromo groups) with bioactivity trends observed in anti-leishmanial or anti-oxidant assays .

- ADMET prediction : Evaluate Lipinski’s Rule of Five compliance (e.g., molecular weight < 500, rotatable bonds ≤ 5) using PubChem data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.